molecular formula C20H19F4N5O2 B10836235 (S)-8-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)-7-((2-(trifluoromethyl)morpholino)methyl)quinoline-2-carboxamide

(S)-8-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)-7-((2-(trifluoromethyl)morpholino)methyl)quinoline-2-carboxamide

Cat. No.: B10836235
M. Wt: 437.4 g/mol
InChI Key: GTJVIXLYXAAAKE-INIZCTEOSA-N
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Chemical Reactions Analysis

Types of Reactions

Quinoline derivative 8 undergoes various chemical reactions, including:

    Reduction: The reduction of quinoline derivatives can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of a functional group in the quinoline ring with another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl/alkyl/heteroaryl thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various alkylated or arylated quinoline derivatives .

Comparison with Similar Compounds

Quinoline derivative 8 can be compared with other similar compounds such as:

Uniqueness

Quinoline derivative 8 is unique due to its strong metal-chelating properties and its wide range of biological activities. Its ability to form stable complexes with metal ions sets it apart from other quinoline derivatives and contributes to its diverse applications in medicine and industry .

Similar Compounds

Properties

Molecular Formula

C20H19F4N5O2

Molecular Weight

437.4 g/mol

IUPAC Name

8-fluoro-4-(1-methylpyrazol-4-yl)-7-[[(2S)-2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide

InChI

InChI=1S/C20H19F4N5O2/c1-28-8-12(7-26-28)14-6-15(19(25)30)27-18-13(14)3-2-11(17(18)21)9-29-4-5-31-16(10-29)20(22,23)24/h2-3,6-8,16H,4-5,9-10H2,1H3,(H2,25,30)/t16-/m0/s1

InChI Key

GTJVIXLYXAAAKE-INIZCTEOSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCO[C@@H](C4)C(F)(F)F)C(=O)N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC3=C2C=CC(=C3F)CN4CCOC(C4)C(F)(F)F)C(=O)N

Origin of Product

United States

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